molecular formula C20H24N2O5S B10886478 (2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10886478
M. Wt: 404.5 g/mol
InChI Key: ZGSSKVVUBANWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 4-methylphenylsulfonyl group through sulfonylation reactions. The final step involves the coupling of the 2,6-dimethoxyphenyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, (2,6-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals, particularly for its potential interactions with biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    (2,6-Dimethoxyphenyl)piperazine: Shares the piperazine and dimethoxyphenyl groups but lacks the sulfonyl group.

    4-(4-Methylphenylsulfonyl)piperazine: Contains the piperazine and sulfonyl groups but lacks the dimethoxyphenyl group.

Uniqueness: (2,6-DIMETHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O5S/c1-15-7-9-16(10-8-15)28(24,25)22-13-11-21(12-14-22)20(23)19-17(26-2)5-4-6-18(19)27-3/h4-10H,11-14H2,1-3H3

InChI Key

ZGSSKVVUBANWAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.